2-Phenylpyrrolidin-3-one hydrochloride
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Overview
Description
2-Phenylpyrrolidin-3-one hydrochloride is a nitrogen-containing heterocyclic compound It features a five-membered pyrrolidine ring with a phenyl group attached to the second carbon and a ketone group at the third carbon
Mechanism of Action
Target of Action
Pyrrolidine derivatives, which include 2-phenylpyrrolidin-3-one, have been known to interact with various biological targets .
Mode of Action
This interaction can lead to changes in the function of the target, which can result in a therapeutic effect .
Biochemical Pathways
Pyrrolidine derivatives have been shown to influence various biochemical pathways .
Pharmacokinetics
The oral bioavailability of similar compounds has been reported to be between 50-60% in patients with normal hepatic function, and it increases to 80-90% in patients with hepatic impairment .
Result of Action
The effects of a compound at the molecular and cellular level are typically a result of its interaction with its targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
Preparation Methods
The synthesis of 2-Phenylpyrrolidin-3-one hydrochloride can be achieved through various methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Another method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Industrial production methods often utilize air-stable and low-cost copper salts as promoters and non-poisonous oxidants like Oxone .
Chemical Reactions Analysis
2-Phenylpyrrolidin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidants like Oxone and reducing agents such as sodium borohydride. .
Scientific Research Applications
2-Phenylpyrrolidin-3-one hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its structural similarity to natural substrates.
Industry: The compound is used in the synthesis of fine chemicals, dyes, and pigments.
Comparison with Similar Compounds
2-Phenylpyrrolidin-3-one hydrochloride can be compared with other pyrrolidine derivatives such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share a similar core structure but differ in their functional groups and biological activities. For instance, pyrrolidine-2-one is known for its antimicrobial and anti-inflammatory properties, while pyrrolidine-2,5-diones exhibit anticancer and anticonvulsant activities . The unique combination of a phenyl group and a ketone in this compound distinguishes it from these related compounds, offering distinct chemical reactivity and biological potential.
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique structure and versatile reactivity make it a valuable intermediate in organic synthesis and a promising candidate in drug discovery. Further studies on its chemical properties and biological activities could unlock new applications and enhance our understanding of its potential.
Properties
IUPAC Name |
2-phenylpyrrolidin-3-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c12-9-6-7-11-10(9)8-4-2-1-3-5-8;/h1-5,10-11H,6-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFAOZQSDFNSLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1=O)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1783972-17-7 |
Source
|
Record name | 2-phenylpyrrolidin-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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